1-(2,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide
Overview
Description
1-(2,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide involves several steps. One common synthetic route includes the reaction of 2,5-dichlorobenzoyl chloride with isopropylamine to form the corresponding amide. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the triazole ring.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted triazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
1-(2,5-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as fluconazole and itraconazole. These compounds also contain the triazole ring and exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Similar compounds include:
- Fluconazole
- Itraconazole
- Voriconazole
These compounds share the triazole ring but differ in their substituents and overall structure, leading to variations in their biological activity and applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-6-9(14)4-5-10(11)15/h4-7H,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPILWIRNBLEVDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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